molecular formula C16H20ClN B1280086 (-)-Bis[(S)-1-phenylethyl]amine hydrochloride CAS No. 40648-92-8

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

Cat. No. B1280086
CAS RN: 40648-92-8
M. Wt: 261.79 g/mol
InChI Key: ZBQCLJZOKDRAOW-IODNYQNNSA-N
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Description

The compound of interest, "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride," is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and chemical reactions that could be relevant to the synthesis and analysis of similar bis(amine) compounds. For instance, the synthesis of bis(2-chloroethyl)amine hydrochloride is described, which involves chlorination and solvent use, potentially offering insights into related amine hydrochloride syntheses .

Synthesis Analysis

The synthesis of bis(amine) compounds is a topic of interest in several papers. For example, the palladium-catalyzed amination of 4-chlorophthalide anhydride is used to produce novel bis(amine anhydride)s, which could be analogous to the synthesis of bis(amine) hydrochlorides . Additionally, the synthesis of bis(2-chloroethyl)amine hydrochloride provides a methodological example that could be adapted for the synthesis of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of bis(amine) compounds can be complex, as indicated by the X-ray structures determined for bis(amine anhydride)s in one of the studies . This suggests that similar techniques could be employed to analyze the molecular structure of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride."

Chemical Reactions Analysis

Chemical reactions involving bis(amine) compounds are diverse. The dehydrative condensation between carboxylic acids and amines catalyzed by boronic acid is one such reaction that could be relevant to the formation of amide bonds in related compounds . The formal hydroamination of olefins catalyzed by an iron(III) complex represents another type of reaction that could potentially be applied to the synthesis of bis(amine) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(amine) compounds are crucial for their practical applications. The papers describe properties such as solubility, thermal stability, and glass transition temperatures of related polyimides, which could provide a comparative basis for understanding the properties of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride" .

Scientific Research Applications

Application in Asymmetric Catalysis

One of the notable applications of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride is in the field of asymmetric catalysis. It is used in the synthesis of phosphoramidite ligands, which are crucial for asymmetric catalysis. These ligands play a significant role in facilitating reactions that produce chiral molecules, which are essential in the development of various pharmaceuticals and fine chemicals (Smith et al., 2008).

Role in Pharmaceutical Salt Formation

In pharmaceutical research, (-)-Bis[(S)-1-phenylethyl]amine hydrochloride is involved in salt formation processes. It's used in the hydrochloride (HCl) salt formation of certain pharmaceutical ingredients, playing a crucial role in the development of new drugs. This process is monitored using advanced techniques like Fourier transform infrared (FT-IR) spectroscopy, highlighting its importance in the pharmaceutical industry (Lin et al., 2006).

Synthesis of Chiral Derivatives

This compound is also used in the preparation of chiral derivatives of β-Alanine, which are crucial in the asymmetric synthesis of β-amino acids. This application is significant in the synthesis of biologically relevant molecules, contributing to the development of new drugs and treatments (Guzmán-Mejía et al., 2007).

Biomedical Applications

In the field of biomedical science, (-)-Bis[(S)-1-phenylethyl]amine hydrochloride is used in the synthesis of Poly(amido-amine)s (PAAs). These are synthetic tert-amino polymers that have applications in material and biomedical fields, including heavy-metal-ion-complexing polymers and heparinisable materials (Ferruti et al., 2002).

Dielectric Properties

This compound exhibits unique dielectric properties, as seen in organic salts like bis(2‐chloroethyl)amine hydrochloride, which show a sharp switching of the dielectric constant at certain temperatures. This property is vital for the development of materials with specific electrical characteristics (Shao et al., 2015).

properties

IUPAC Name

(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQCLJZOKDRAOW-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493490
Record name (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

CAS RN

40648-92-8
Record name (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Bis[(S)-1-phenylethyl]amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride in the synthesis of (R)-2,2'-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE?

A1: (-)-Bis[(S)-1-phenylethyl]amine hydrochloride serves as a crucial chiral building block in the synthesis. The research article outlines its reaction with (R)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine in the presence of n-Butyllithium. [] This reaction leads to the formation of the target phosphoramidite ligand, (R)-2,2-Binaphthoyl-(S,S)-di(1-phenyl)aminoylphosphine. The chirality of (-)-Bis[(S)-1-phenylethyl]amine is crucial in this step as it directly influences the stereochemistry of the final ligand, ultimately impacting its performance in asymmetric catalysis.

Q2: Why is the chirality of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride significant in this synthesis?

A2: Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of reactions. The chirality of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride is directly transferred to the final phosphoramidite ligand during synthesis. [] This ensures that the ligand can effectively differentiate between enantiomeric transition states in catalytic reactions, leading to the preferential formation of the desired enantiomer of the product.

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